PPARα Activation Potency: Pemafibrate Exhibits >10,000-Fold Lower EC50 Than Fenofibrate
In cell-based PPARα transactivation assays, pemafibrate demonstrates an EC50 of approximately 1.5 nM for PPARα activation, representing substantially higher potency than fenofibrate which exhibits an EC50 of approximately 30 μM . This difference exceeds four orders of magnitude and is mechanistically attributed to pemafibrate's optimized ligand-binding domain interactions as a selective PPARα modulator rather than a non-selective agonist [1].
| Evidence Dimension | PPARα activation potency (EC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Fenofibrate: 30 μM (30,000 nM) |
| Quantified Difference | Approximately 20,000-fold higher potency |
| Conditions | Cell-based PPARα transactivation assay in human hepatocytes |
Why This Matters
The markedly higher PPARα activation potency at substantially lower doses enables effective triglyceride reduction with reduced off-target receptor engagement, minimizing adverse effects associated with conventional fibrate therapy.
- [1] Honda A, Kamata S, Akahane M, et al. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Int J Mol Sci. 2022;23(9):4726. PMID: 35563114. View Source
